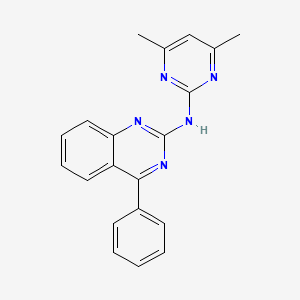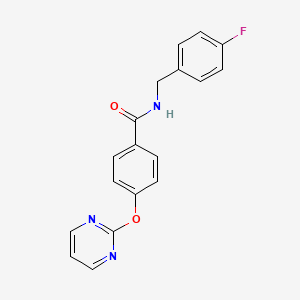![molecular formula C14H21FN4O B5587942 (3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol](/img/structure/B5587942.png)
(3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "(3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol" often involves multi-step chemical reactions, starting from basic chemical structures to more complex ones. For example, Inagaki et al. (2003) discussed the synthesis of novel fluorinated quinolones bearing a pyrrolidinyl substituent, showing potent antibacterial activity, which shares a similar approach to the synthesis of our compound of interest (Inagaki et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds closely related to our compound of interest can be elucidated using various spectroscopic methods and X-ray crystallography. Barakat et al. (2016) utilized these techniques to confirm the molecular structure of a synthesized compound, providing a framework for understanding the molecular structure of "(3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol" (Barakat et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds with a structure similar to our compound have been explored for their potential in creating new chemical entities with desirable properties. Krow et al. (2011) detailed the synthesis of conformationally constrained derivatives, which could provide insight into the chemical reactivity and potential applications of our compound of interest (Krow et al., 2011).
Applications De Recherche Scientifique
Synthesis and Structural Relationships
Synthesis Techniques
Novel synthesis techniques for compounds structurally related to (3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol have been developed, contributing to advancements in medicinal chemistry. For example, a study discussed the synthesis of fluorinated compounds with potent antibacterial activity against Gram-positive pathogens, including resistant strains like MRSA, PRSP, and VRE (Inagaki et al., 2003).
Structural Activity Relationships (SAR)
Research has been conducted to understand the structure-activity relationships of these compounds, leading to the discovery of molecules with significant antibacterial and antitumor properties (Tomita et al., 2002).
Antimicrobial and Antitumor Applications
Antibacterial Properties
Several studies have demonstrated the potent antibacterial activity of compounds related to (3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol. This includes efficacy against Gram-positive bacteria, making them promising candidates for treating resistant bacterial infections (Bouzard et al., 1992).
Antitumor Effects
Some derivatives have shown promise as antitumor agents. For instance, certain 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, structurally similar to the compound , exhibited cytotoxic activity against various tumor cell lines, suggesting potential in cancer treatment (Tomita et al., 2002).
Novel Mechanisms of Action
- Unique Tubulin Inhibition: Research on related triazolopyrimidines showed a unique mechanism of action by promoting tubulin polymerization, distinct from other tubulin-targeting drugs. This opens up new avenues for drug development in cancer therapy (Zhang et al., 2007).
Propriétés
IUPAC Name |
(3R,4R)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O/c1-9-7-19(8-14(9,20)10-4-5-10)13-16-6-11(15)12(17-13)18(2)3/h6,9-10,20H,4-5,7-8H2,1-3H3/t9-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGXZCDUXZGHGK-OTYXRUKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C3=NC=C(C(=N3)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C3=NC=C(C(=N3)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5587874.png)

![4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5587887.png)
![3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5587894.png)
![4-[4-(2-chlorophenyl)-4-piperidinyl]-2,2'-bipyrimidine hydrochloride](/img/structure/B5587910.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587923.png)
![5-[(3-methylbutanoyl)amino]isophthalic acid](/img/structure/B5587934.png)
![5-[(4-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5587944.png)


![ethyl 4-[(3-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5587963.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5587965.png)
![3-(4-isopropoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587969.png)